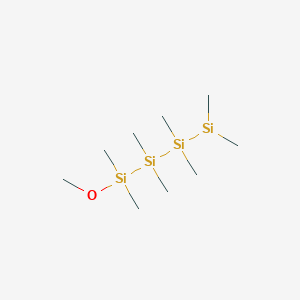
CID 12629696
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 12629696” is known as a tube assembly for evaporative emission canister purge. This component is primarily used in automotive applications, specifically in the emission control systems of vehicles. It plays a crucial role in reducing the emission of harmful vapors from the fuel system into the atmosphere.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the tube assembly involves the manufacturing of various components, including the tube itself and the connectors. The materials used are typically high-quality plastics and metals that can withstand the harsh conditions of the engine compartment. The assembly process includes molding, cutting, and fitting the components together under controlled conditions to ensure a perfect fit and functionality.
Industrial Production Methods: Industrial production of the tube assembly involves automated processes to ensure consistency and efficiency. The production line includes steps such as material selection, molding, assembly, and quality control. Each component is tested for durability and performance before being assembled into the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The tube assembly itself does not undergo chemical reactions as it is a mechanical component. it is designed to handle the chemical reactions occurring within the evaporative emission system, such as the adsorption and desorption of fuel vapors.
Common Reagents and Conditions: The materials used in the tube assembly are resistant to common automotive chemicals, including fuel vapors, oils, and coolants. The conditions it operates under include high temperatures and pressures typical of an engine compartment.
Major Products Formed: The primary function of the tube assembly is to transport fuel vapors from the fuel tank to the engine for combustion, thereby reducing emissions. No chemical products are formed by the tube assembly itself.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, the tube assembly is studied for its material properties and resistance to various chemicals. Researchers analyze the durability and performance of the materials used in its construction.
Biology: The tube assembly does not have direct applications in biology. its role in reducing emissions contributes to environmental health, which indirectly benefits biological research.
Medicine: There are no direct applications of the tube assembly in medicine. Its primary function is within the automotive industry.
Industry: In the automotive industry, the tube assembly is a critical component of the emission control system. It helps manufacturers meet stringent emission regulations and contributes to the overall efficiency and performance of vehicles.
Mécanisme D'action
The tube assembly works by providing a pathway for fuel vapors to be transported from the fuel tank to the engine. The vapors are adsorbed by the charcoal canister and then purged into the engine for combustion. This process reduces the emission of harmful vapors into the atmosphere, thereby contributing to environmental protection.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Tube assembly for evaporative emission canister purge (various models)
- Vapor canister purge valve hose
- Secondary air injection pump hose
Uniqueness: The uniqueness of the tube assembly lies in its specific design and material composition, which allows it to withstand the harsh conditions of the engine compartment while effectively transporting fuel vapors. Its role in reducing emissions makes it a vital component in modern vehicles.
Propriétés
Formule moléculaire |
C9H27OSi4 |
|---|---|
Poids moléculaire |
263.65 g/mol |
InChI |
InChI=1S/C9H27OSi4/c1-10-12(4,5)14(8,9)13(6,7)11(2)3/h1-9H3 |
Clé InChI |
WBEWRDSGSLUKLF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


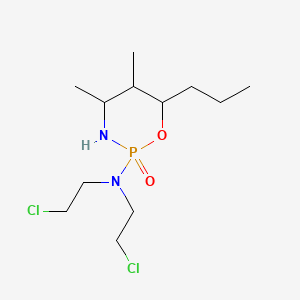

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
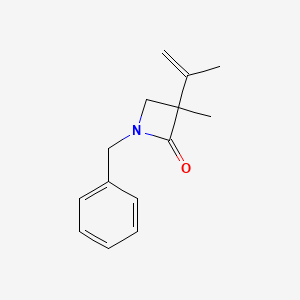
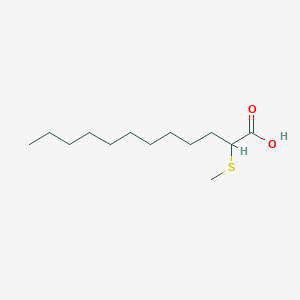
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)

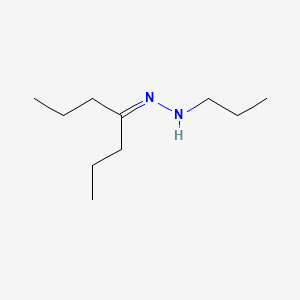

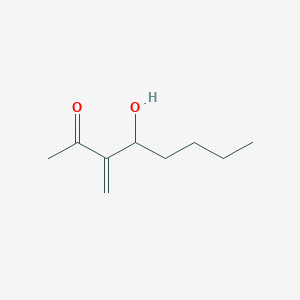


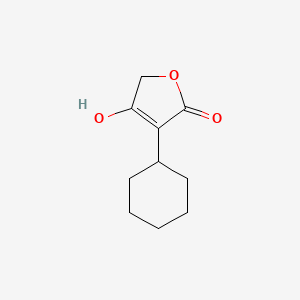
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
